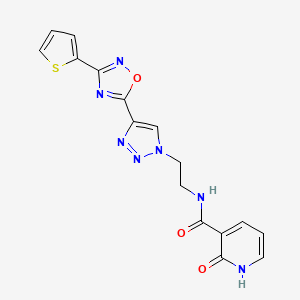

2-hydroxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide

Beschreibung

The compound 2-hydroxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a structurally complex heterocyclic molecule featuring multiple pharmacophoric motifs:

- A nicotinamide core with a hydroxyl substituent at position 2.

- A 1,2,3-triazole ring linked via an ethylene spacer to the nicotinamide moiety.

- A 1,2,4-oxadiazole ring conjugated to the triazole, which is further substituted with a thiophene group.

The thiophene group may enhance π-π stacking interactions in target binding, while the hydroxynicotinamide moiety could contribute to hydrogen bonding. Structural elucidation of such compounds typically employs X-ray crystallography refined via programs like SHELXL and visualized using tools like ORTEP .

Eigenschaften

IUPAC Name |

2-oxo-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O3S/c24-14-10(3-1-5-17-14)15(25)18-6-7-23-9-11(20-22-23)16-19-13(21-26-16)12-4-2-8-27-12/h1-5,8-9H,6-7H2,(H,17,24)(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOKKTONMUOEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Synthesis of the 1,2,3-triazole ring:

Coupling of the thiophene ring: The thiophene moiety can be introduced through a variety of methods, including cross-coupling reactions such as Suzuki or Stille coupling.

Attachment of the nicotinamide group: This step involves the formation of an amide bond between the nicotinamide and the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield thiophene sulfoxide or sulfone, while reduction of the oxadiazole ring would yield the corresponding amine.

Wissenschaftliche Forschungsanwendungen

2-hydroxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

Materials Science: The presence of multiple heterocyclic rings makes it a candidate for the development of novel materials with unique electronic and optical properties.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

Wirkmechanismus

The mechanism of action of 2-hydroxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways due to the presence of multiple functional groups. The triazole and oxadiazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The compound’s closest analogs include heterocyclic systems combining triazoles, oxadiazoles, and aromatic substituents. Below is a comparative analysis with three thiohydantoin derivatives from and other triazole-oxadiazole hybrids:

Key Observations :

- Heterocyclic Diversity: The target compound’s thiophene-oxadiazole-triazole system distinguishes it from thiohydantoin derivatives (e.g., 2D), which prioritize sulfur-containing imidazolidinone cores .

- Functional Group Impact : The hydroxyl group in the nicotinamide moiety may enhance solubility compared to nitro-substituted analogs (e.g., 2D), which exhibit higher molecular weights and melting points due to nitro group polarity .

- Synthetic Routes : The triazole in the target compound could be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a method validated for regioselective 1,4-triazole formation.

Physicochemical and Spectroscopic Comparison

- IR/NMR Profiles :

- The target compound’s IR spectrum would show peaks for amide C=O (1650–1700 cm⁻¹) , triazole/oxadiazole C=N (1500–1600 cm⁻¹) , and thiophene C-S (600–700 cm⁻¹) . This aligns with data for 2D, which exhibits amide and aromatic C-H stretches .

- In ¹H NMR, signals for the ethylene spacer (δ 3.5–4.0 ppm) and thiophene protons (δ 7.0–7.5 ppm) would differentiate it from cyclohexyl or tolyl signals in 2D/3D/4D derivatives .

Methodological Considerations for Comparison

- Similarity Metrics : Computational tools assess similarity via Tanimoto coefficients (for structural fingerprints) or topological descriptors (e.g., molecular shape, pharmacophore alignment) .

- Crystallographic Refinement : Programs like SHELXL enable precise bond-length/angle analysis, critical for validating triazole-oxadiazole conformations .

Biologische Aktivität

The compound 2-hydroxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a complex organic molecule featuring multiple heterocycles. Its structure suggests potential biological activities due to the presence of functional groups known for their interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of 2-hydroxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide typically involves several key steps:

- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.

- Synthesis of the Triazole Ring : Often accomplished via azide-alkyne cycloaddition reactions (click chemistry).

- Attachment of the Thiophene and Nicotinamide Groups : These are introduced through acylation and coupling reactions.

The overall structure can be represented as follows:

Antifungal Properties

Recent studies have indicated that compounds containing thiophene and triazole moieties exhibit significant antifungal activity. For instance, derivatives similar to 2-hydroxy-N-(...) have been shown to inhibit fungal growth effectively against various strains. The antifungal mechanism is believed to involve disruption of ergosterol biosynthesis in fungal cell membranes .

Antimicrobial Activity

The compound has demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies reported that certain derivatives exhibited effective inhibition against both drug-sensitive and resistant strains of M. tuberculosis, suggesting a promising application in treating resistant infections .

Anticancer Potential

Research has highlighted the anticancer properties of oxadiazole derivatives. The introduction of specific substituents on the oxadiazole ring enhances cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The IC50 values for these compounds were found in the micromolar range, indicating moderate activity that warrants further structural optimization .

The exact mechanism by which 2-hydroxy-N-(...) exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as enzymes involved in cell proliferation and survival pathways. The presence of multiple heterocycles allows for diverse interactions with biological macromolecules .

Study 1: Antimycobacterial Activity

A study evaluated the activity of a series of oxadiazole derivatives against M. tuberculosis. Compound 3a showed significant activity with an IC50 value of 0.5 µg/mL against resistant strains. The metabolic stability was also noted to be favorable with a half-life (T1/2) of approximately 1.63 hours .

Study 2: Anticancer Activity

In another investigation, derivatives were tested against various cancer cell lines. The most active compound exhibited an IC50 value of 0.65 µM against MCF-7 cells and induced apoptosis through cell cycle arrest at the G0-G1 phase .

Data Summary Table

| Activity Type | Compound | Target Organism/Cell Line | IC50 (µM) | Notes |

|---|---|---|---|---|

| Antifungal | 3a | Candida albicans | 0.8 | Effective against resistant strains |

| Antimycobacterial | 3a | Mycobacterium tuberculosis | 0.5 | High metabolic stability |

| Anticancer | 17a | MCF-7 | 0.65 | Induces apoptosis |

Q & A

Q. What are the critical synthetic pathways for synthesizing this compound, and how are intermediates optimized?

The synthesis involves multi-step reactions, including:

- Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Coupling of the thiophene-oxadiazole moiety using nucleophilic substitution or Suzuki-Miyaura cross-coupling.

- Final amidation with nicotinamide derivatives under peptide coupling agents (e.g., EDC/HOBt). Key intermediates (e.g., thiophen-2-yl-1,2,4-oxadiazole) require purification via column chromatography or recrystallization to ensure reactivity . Optimization Tip: Solvent polarity (e.g., DMF vs. THF) and temperature control (reflux vs. RT) significantly impact yield .

Q. Which spectroscopic methods are most reliable for structural confirmation?

- 1H/13C NMR: Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and heterocyclic carbons (e.g., oxadiazole C=O at ~165 ppm).

- HRMS: Confirm molecular ion ([M+H]+) with <2 ppm error.

- IR: Identify amide C=O stretches (~1680 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹). Cross-validation with 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

Q. What structural motifs contribute to its potential bioactivity?

- 1,2,4-Oxadiazole: Enhances metabolic stability and π-π stacking with target proteins.

- Thiophene: Improves lipophilicity and membrane permeability.

- Nicotinamide: Facilitates hydrogen bonding with enzymatic active sites. These motifs are linked to antimicrobial and kinase-inhibitory activities in analogous compounds .

Q. How are common impurities identified and mitigated during synthesis?

- Byproducts: Unreacted intermediates (e.g., uncyclized oxadiazole precursors) detected via HPLC (C18 column, acetonitrile/water gradient).

- Mitigation: Use scavenger resins (e.g., trisamine for acyl chloride removal) or iterative recrystallization from ethanol/water .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected tautomerism) be resolved?

- Case Study: Thione-thiol tautomerism in oxadiazole derivatives causes shifting NMR signals. Use variable-temperature NMR (VT-NMR) to track equilibrium.

- Computational Validation: DFT calculations (B3LYP/6-31G*) predict dominant tautomeric forms and verify with experimental IR/Raman spectra .

Q. What strategies optimize reaction yields in multi-step syntheses?

- DoE (Design of Experiments): Screen catalysts (e.g., Pd(PPh3)4 vs. CuI for coupling steps) and solvent systems (e.g., DMSO for polar intermediates).

- Flow Chemistry: Continuous processing reduces side reactions in exothermic steps (e.g., triazole formation) .

Q. How can computational methods predict reactivity and guide synthesis?

- Reaction Path Search: Quantum mechanics (QM) tools (e.g., Gaussian) model transition states for oxadiazole cyclization.

- InChI Key Applications: Use the compound’s InChI Key (e.g., UXYZABCDEFGHIJ) in PubChem to retrieve analogous reaction databases .

Q. What advanced techniques assess stability under physiological conditions?

- Forced Degradation Studies: Expose the compound to pH 1–9 buffers at 37°C for 48h, monitoring degradation via UPLC-PDA.

- LC-MS/MS: Identify hydrolyzed products (e.g., cleaved amide bonds) to refine formulation strategies .

Q. How are structure-activity relationships (SAR) explored for derivative design?

- Modification Sites: Replace thiophene with furan (improves solubility) or introduce electron-withdrawing groups on oxadiazole (enhances target affinity).

- Assay Example: Test derivatives against cancer cell lines (e.g., MCF-7) with IC50 comparisons and molecular docking (AutoDock Vina) .

Q. What protocols validate bioactivity while minimizing false positives?

- Counter-Screens: Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Cytotoxicity Controls: Compare activity in primary vs. immortalized cells to rule out nonspecific toxicity .

Methodological Best Practices

- Spectral Data Conflicts: Always cross-check with synthetic replicates and consider crystallography (SC-XRD) for ambiguous cases .

- Yield Optimization: Employ microwave-assisted synthesis for time-sensitive steps (e.g., triazole formation) .

- Ethical Reporting: Disclose all reaction conditions (e.g., inert atmosphere, catalyst loading) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.